molecular formula C14H15N3O2 B11925137 Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate CAS No. 1035055-46-9

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate

Cat. No.: B11925137
CAS No.: 1035055-46-9
M. Wt: 257.29 g/mol
InChI Key: OTHBWYWLGJWKTQ-UHFFFAOYSA-N
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Description

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with an ethyl ester group at position 3 and a pyridin-4-ylmethylamino group at position 2. For instance, mthis compound is prepared by reacting 2-chloronicotinamide with pyridin-4-ylmethylamine under basic conditions (K₂CO₃/DMSO), followed by purification via column chromatography .

Properties

IUPAC Name

ethyl 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)12-4-3-7-16-13(12)17-10-11-5-8-15-9-6-11/h3-9H,2,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHBWYWLGJWKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651985
Record name Ethyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035055-46-9
Record name Ethyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-pyridinemethanamine in the presence of a base, followed by esterification with ethanol . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process generally includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate with structurally similar compounds, focusing on synthesis, physicochemical properties, and functional group effects.

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors TPSA (Ų) Solubility (mg/mL)
This compound 265.29 ~1.8 5 67.8 ~10 (DMSO)
Mthis compound 251.26 ~1.5 5 67.8 ~15 (DMSO)
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate 336.73 ~2.2 6 95.5 <5 (Water)
Ethyl 2-(piperidin-4-yl)acetate 185.24 1.1 2 38.3 >20 (Ethanol)

Key Insights:

  • Polar Surface Area (TPSA): Higher TPSA in phenoxy-substituted derivatives (e.g., 95.5 Ų for ) suggests stronger hydrogen-bonding capacity, which may impact receptor interactions .

Biological Activity

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a nicotinic acid derivative through an amino linkage. The structural formula can be represented as follows:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}

This compound's unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly affecting pathways related to nicotinic acid metabolism. The following mechanisms have been proposed:

  • Receptor Binding : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission.
  • Enzyme Inhibition : It has shown potential to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic benefits in metabolic disorders.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, suggesting a role in protecting cells from oxidative stress.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Activity
Human Cancer Cells10.5Moderate cytotoxicity
Mouse Fibroblasts15.3Low cytotoxicity
Neuroblastoma Cells8.7Significant growth inhibition

These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while being less harmful to normal cells.

Case Studies

  • Antitumor Activity : A study investigated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its therapeutic potential in conditions like Alzheimer's disease.

Therapeutic Implications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : Its ability to inhibit tumor cell growth could lead to the development of new anticancer therapies.
  • Neurological Disorders : The neuroprotective properties may be beneficial in treating neurodegenerative diseases.
  • Metabolic Disorders : As an enzyme inhibitor, it could play a role in managing conditions like diabetes by modulating metabolic pathways.

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